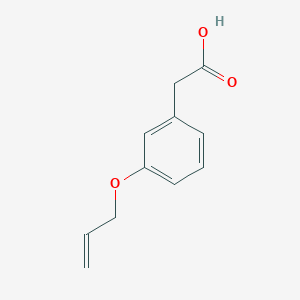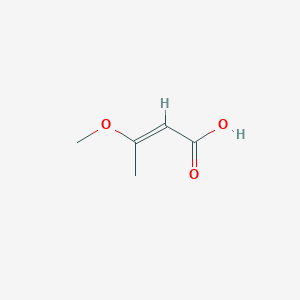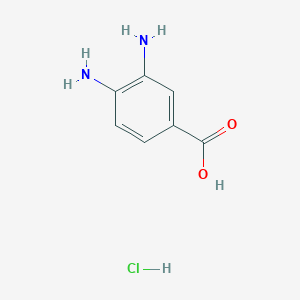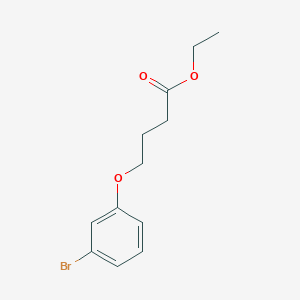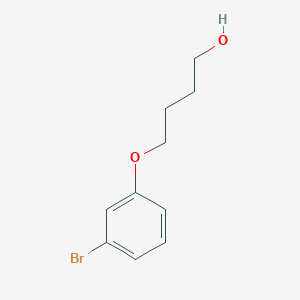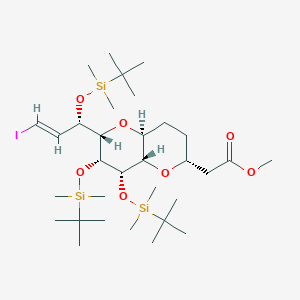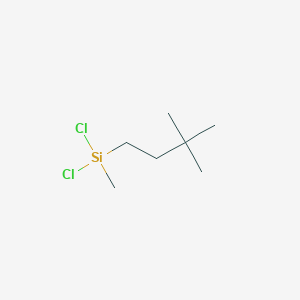
Dichloro-(3,3-dimethylbutyl)-methylsilane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Distribution and Fate
Siloxanes, including dichloro-dimethylbutyl-methylsilane derivatives, are extensively used in consumer products and industrial processes, raising concerns about their environmental fate. They are prone to hydrolysis and hydroxylation, although they persist in sediments due to constant usage and emission. Higher residual levels of dimethylsiloxanes are found in industrial areas compared to residential areas, with unique transformed products, such as halogenated derivatives, arising from specific industrial scenarios. Modified siloxanes with functional groups like halogenated-dimethylsiloxanes exhibit stronger persistence due to weaker volatilization and degradation, especially in terrestrial matrices (Xiang et al., 2021).
Environmental Partition Properties
The environmental behavior of volatile methylsiloxanes (VMS), which include dichloro-dimethylbutyl-methylsilane derivatives, is influenced by their partition properties. These properties are critical for accurate predictions of environmental fate, distribution, and potential effects. Methylsiloxanes, due to their molecular size and capacity for various molecular interactions, behave differently from conventional hydrophobic contaminants. This behavior significantly impacts their environmental exposure and risk analyses (Xu et al., 2014).
Implications for Passive Environmental Sampling
The assessment of PDMS (polydimethylsiloxane)-water partition coefficients, which are relevant for siloxanes including dichloro-dimethylbutyl-methylsilane, is crucial for passive environmental sampling techniques like solid-phase microextraction (SPME). Accurate determination of these coefficients is necessary for understanding the environmental variables impacting the partitioning of hydrophobic organic compounds (HOCs) and for the reliable application of SPME in aquatic environments. This understanding aids in reducing error in calculated aqueous concentrations using passive sampling techniques (Difilippo & Eganhouse, 2010).
Transformation and Environmental Impact
The transformation products of siloxanes, including dichloro-dimethylbutyl-methylsilane derivatives, have been a subject of concern. For instance, diuron, a biologically active pollutant related to the broader family of siloxanes, and its degradation products like 3,4-dichloroaniline, have been found persistent in environmental compartments. These compounds exhibit significant toxicity and raise concerns regarding potential groundwater contamination, underlining the importance of understanding the degradation behavior and ecotoxicological effects of siloxanes and their transformation products on the environment and health (Giacomazzi & Cochet, 2004).
Eigenschaften
IUPAC Name |
dichloro-(3,3-dimethylbutyl)-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Cl2Si/c1-7(2,3)5-6-10(4,8)9/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMJXUSQFPFAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[Si](C)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278153 | |
| Record name | Dichloro(3,3-dimethylbutyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157223-34-2 | |
| Record name | Dichloro(3,3-dimethylbutyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157223-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(3,3-dimethylbutyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

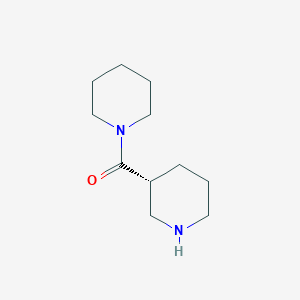
![[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B3106140.png)

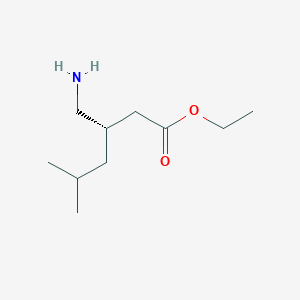
![4-[(3S)-piperidine-3-carbonyl]morpholine](/img/structure/B3106149.png)


